(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzo[d]thiazol-2(3H)-ylidene with a 4-fluorophenylsulfonyl chloride, in the presence of a base. This is a common method for forming sulfonamide bonds .Molecular Structure Analysis
The molecular structure of this compound would include a benzo[d]thiazole ring, which is a heterocyclic aromatic ring system. This ring system is often found in pharmaceutical drugs and is known to have bioactive properties .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including structures similar to the specified compound, showed promising properties as photosensitizers for photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for treating cancer through PDT, highlighting their significance in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial application. The study revealed that these compounds have promising in vitro antibacterial and antifungal activities. This indicates the compound's relevance in developing new antimicrobial agents, which is critical given the rising resistance to existing antibiotics (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Agents
A study by Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety to evaluate their anticonvulsant activity. The findings showed that some compounds offered significant protection against convulsions, which could be beneficial for developing new treatments for epilepsy and related disorders (Farag et al., 2012).
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity through various assays. The compounds demonstrated significant antioxidant properties, which could be applied in preventing or treating diseases associated with oxidative stress, including cardiovascular diseases and cancer (Chkirate et al., 2019).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) developed new sulfonated polymers, utilizing sulfonated side chains for making comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers, related to the structure of the specified compound, have potential applications as polyelectrolyte membrane materials for fuel cells, demonstrating the compound's relevance in energy research (Kim, Robertson, & Guiver, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-3-21-17-14(25-2)5-4-6-15(17)26-18(21)20-16(22)11-27(23,24)13-9-7-12(19)8-10-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVNQWNRGROAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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